4-(1,1-DIFLUOROETHYL)BIPHENYL

Description

BenchChem offers high-quality 4-(1,1-DIFLUOROETHYL)BIPHENYL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,1-DIFLUOROETHYL)BIPHENYL including the price, delivery time, and more detailed information at info@benchchem.com.

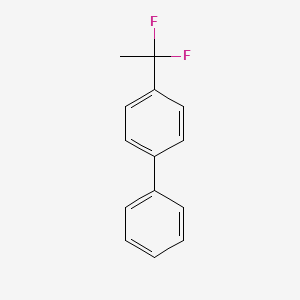

Structure

3D Structure

Properties

IUPAC Name |

1-(1,1-difluoroethyl)-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2/c1-14(15,16)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTDCDZPTUSABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=CC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1,1-Difluoroethyl)biphenyl: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-(1,1-difluoroethyl)biphenyl, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and, most importantly, the rationale behind its growing relevance in medicinal chemistry.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for scientific discourse and regulatory compliance.

Common Name: 4-(1,1-Difluoroethyl)biphenyl

IUPAC Name: Based on the systematic nomenclature for substituted biphenyls, the International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(1,1-difluoroethyl)-4-phenylbenzene .[1] This name unambiguously defines the connectivity of the atoms, with the 1,1-difluoroethyl group attached to the fourth carbon of one phenyl ring, which is itself connected to another phenyl ring.

CAS Number: As of the latest database searches, a specific CAS Registry Number for 1-(1,1-difluoroethyl)-4-phenylbenzene has not been assigned. Researchers should exercise diligence in tracking the allocation of a CAS number for this compound. For reference, a structurally related compound, 4-(1,1-difluoroethyl)-4'-methyl-1,1'-biphenyl, has the CAS number 1091632-40-4.[1]

Molecular Structure

Caption: 2D structure of 1-(1,1-difluoroethyl)-4-phenylbenzene.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic | Rationale and References |

| Molecular Formula | C₁₄H₁₂F₂ | Based on atomic composition. |

| Molecular Weight | 218.24 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to off-white solid | Biphenyl and its derivatives are typically crystalline solids at room temperature.[2] |

| Melting Point | 70-100 °C | The melting point of biphenyl is 69.2 °C.[2] Substitution can either increase or decrease the melting point depending on packing efficiency in the crystal lattice. |

| Boiling Point | > 300 °C | Biphenyl has a boiling point of 255 °C. The addition of the difluoroethyl group will increase the molecular weight and likely the boiling point. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). | The biphenyl core is hydrophobic.[2] |

| LogP (Octanol-Water Partition Coefficient) | ~4.5 - 5.5 | Biphenyl has a LogP of ~4.0. The difluoroethyl group is lipophilic and will increase this value. |

Synthesis of 1-(1,1-Difluoroethyl)-4-phenylbenzene

The construction of the biaryl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this purpose due to its mild reaction conditions and high functional group tolerance.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

A logical and practical approach to the synthesis of 1-(1,1-difluoroethyl)-4-phenylbenzene involves the coupling of a readily available boronic acid or ester with an appropriate aryl halide.

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 1-(1,1-difluoroethyl)-4-phenylbenzene.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory-specific conditions and reagent purity.

-

Reagent Preparation:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylboronic acid (1.2 equivalents).

-

Add 1-(1,1-difluoroethyl)-4-iodobenzene (1.0 equivalent). Note: This starting material may need to be synthesized if not commercially available, for instance, from 4-iodoacetophenone.

-

Add potassium carbonate (2.0 equivalents) as the base.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents) as the catalyst.

-

-

Reaction Setup:

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a 4:1 mixture of toluene and water.

-

-

Reaction Execution:

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-(1,1-difluoroethyl)-4-phenylbenzene.

-

Applications in Drug Discovery and Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties. The 1,1-difluoroethyl group, in particular, offers several advantages.

The Role of the 1,1-Difluoroethyl Moiety

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile group (such as a hydroxyl or methyl group) with a difluoroethyl group can significantly enhance the metabolic stability and half-life of a drug candidate.

-

Bioisosterism: The difluoromethyl group (a component of the difluoroethyl group) is considered a bioisostere of hydroxyl (-OH), thiol (-SH), and amino (-NH₂) groups.[3][4][5] This means it can mimic the steric and electronic properties of these functional groups, allowing it to participate in similar interactions with biological targets, such as hydrogen bonding.[3][4][5]

-

Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, pKa, and conformational preferences. These modifications can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to the target protein.[6][7]

Caption: The strategic role of the 1,1-difluoroethyl group in lead optimization.

The biphenyl scaffold itself is a common structural motif in many approved drugs, often serving as a rigid linker to position other functional groups for optimal interaction with a biological target. The combination of the biphenyl core with the advantageous properties of the 1,1-difluoroethyl group makes 4-(1,1-difluoroethyl)biphenyl and its derivatives highly attractive for the development of new therapeutics.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 1-(1,1-difluoroethyl)-4-phenylbenzene. While specific toxicity data is not available, a conservative approach based on related fluorinated aromatic compounds is warranted.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.

-

Body Protection: A lab coat and closed-toe shoes are mandatory.

-

-

Engineering Controls:

-

All handling of the solid and its solutions should be conducted in a well-ventilated chemical fume hood.

-

-

Handling Procedures:

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

1-(1,1-Difluoroethyl)-4-phenylbenzene represents a valuable building block for medicinal chemistry and drug discovery. Its synthesis is accessible through robust and well-established methods like the Suzuki-Miyaura coupling. The strategic incorporation of the 1,1-difluoroethyl group onto the privileged biphenyl scaffold offers a powerful approach to enhance the metabolic stability and fine-tune the physicochemical properties of lead compounds. As the demand for more effective and safer therapeutics continues to grow, the utility of fluorinated building blocks such as this is expected to increase significantly.

References

-

ResearchGate. (n.d.). A) Difluoroethyl‐containing bioactive and drug molecules; B) Strategies... Retrieved January 19, 2026, from [Link]

-

National Institutes of Health. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2019). Physical properties and biological applications of novel substituted biphenyl-sulfonamides. Retrieved January 19, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved January 19, 2026, from [Link]

-

Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved January 19, 2026, from [Link]

-

University of California, Santa Barbara. (n.d.). Standard Operating Procedure for Fluorine Gas. Retrieved January 19, 2026, from [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved January 19, 2026, from [Link]

-

ScienceDirect. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved January 19, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of Biphenyl Derivatives. Retrieved January 19, 2026, from [Link]

-

JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved January 19, 2026, from [Link]

-

University of Glasgow. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 4-(1,1-Difluoroethyl)-4'-methyl-1,1'-biphenyl. Retrieved January 19, 2026, from [Link]

-

Organic Syntheses. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved January 19, 2026, from [Link]

-

Hairi. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Biphenyl. Retrieved January 19, 2026, from [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Retrieved January 19, 2026, from [Link]

Sources

- 1. 4-(1,1-Difluoroethyl)-4'-methyl-1,1'-biphenyl | C15H14F2 | CID 177795871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biphenyl - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-(1,1-difluoroethyl)biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the 1,1-Difluoroethyl Group in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa, thereby optimizing its pharmacokinetic and pharmacodynamic profile. Among the various fluorinated motifs, the 1,1-difluoroethyl group offers a compelling blend of steric and electronic features. This guide provides a comprehensive overview of the core physicochemical properties of 4-(1,1-difluoroethyl)biphenyl, a representative scaffold that highlights the impact of this functional group.

Core Physicochemical Properties

The fundamental physicochemical properties of 4-(1,1-difluoroethyl)biphenyl dictate its behavior in biological systems. The following table summarizes the key predicted and estimated values for this compound.

| Property | Predicted/Estimated Value | Rationale and Significance in Drug Discovery |

| Molecular Formula | C₁₄H₁₂F₂ | Provides the exact atomic composition. |

| Molecular Weight | 218.24 g/mol | Influences diffusion rates and membrane permeability. |

| Melting Point | Estimated: 60-80 °C | Affects solubility and formulation development. The introduction of the difluoroethyl group can disrupt crystal packing compared to unsubstituted biphenyl (m.p. 69-72 °C), potentially lowering the melting point. |

| Boiling Point | Estimated: 280-300 °C | Relevant for purification by distillation and assessing volatility. The increased polarity and molecular weight due to the difluoroethyl group would be expected to raise the boiling point relative to biphenyl (b.p. 255 °C). |

| logP (Octanol-Water Partition Coefficient) | Predicted: ~4.8 | A key measure of lipophilicity. The 1,1-difluoroethyl group generally increases lipophilicity compared to an ethyl or methyl group, which can enhance membrane permeability but may also increase metabolic liability and non-specific binding if too high. |

| Aqueous Solubility | Predicted: Low | High lipophilicity (logP > 4) typically corresponds to low aqueous solubility, a critical challenge in drug formulation and bioavailability. |

| pKa | Not Applicable | As a neutral aromatic hydrocarbon, this molecule is not expected to have an ionizable center within the physiological pH range. |

The Impact of the 1,1-Difluoroethyl Moiety: A Deeper Dive

The introduction of a gem-difluoro functionality on the ethyl group has profound electronic consequences. The two fluorine atoms are powerful electron-withdrawing groups, which can:

-

Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the α-carbon of the ethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" is a primary reason for incorporating such groups into drug candidates.

-

Modulate Lipophilicity: While fluorine is highly electronegative, the overall effect of a difluoroethyl group on lipophilicity is an increase compared to a non-fluorinated alkyl group. This can be advantageous for crossing biological membranes but must be carefully balanced to avoid poor solubility.

-

Influence Conformation: The steric bulk and electronic nature of the CF₂ group can influence the torsional angle between the two phenyl rings of the biphenyl system, which in turn can affect binding to a target protein.

Synthesis of 4-(1,1-difluoroethyl)biphenyl

The most versatile and widely used method for the synthesis of substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid or ester.

Caption: Synthetic pathway for 4-(1,1-difluoroethyl)biphenyl via Suzuki-Miyaura coupling.

Experimental Protocols for Physicochemical Characterization

The following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 4-(1,1-difluoroethyl)biphenyl.

Melting Point Determination

An In-depth Technical Guide to 4-(1,1-Difluoroethyl)biphenyl: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The 1,1-difluoroethyl group, in particular, has garnered significant interest as a bioisostere for methoxy or hydroxyl groups, capable of enhancing metabolic stability, modulating lipophilicity, and influencing binding interactions. This technical guide provides a comprehensive overview of 4-(1,1-difluoroethyl)biphenyl, a fluorinated biaryl compound with potential applications in drug discovery. We will delve into its core molecular and physical properties, explore synthetic strategies for its preparation, discuss its relevance in medicinal chemistry, and provide essential safety and handling information. This document is intended to serve as a valuable resource for researchers and scientists working in the field of drug development and organic synthesis.

Core Molecular and Physicochemical Properties

4-(1,1-Difluoroethyl)biphenyl is a biphenyl derivative featuring a 1,1-difluoroethyl substituent at the 4-position. The presence of the geminal fluorine atoms on the ethyl group significantly alters the electronic and conformational properties of the molecule compared to its non-fluorinated analogs.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂F₂ | Calculated |

| Molecular Weight | 218.246 g/mol | Calculated |

| IUPAC Name | 4-(1,1-Difluoroethyl)-1,1'-biphenyl | |

| CAS Number | Not assigned |

Note: As of the time of this writing, a specific CAS number for 4-(1,1-difluoroethyl)biphenyl has not been assigned. Researchers should exercise diligence in identifying this compound in databases.

Synthesis of 4-(1,1-Difluoroethyl)biphenyl

The synthesis of 4-(1,1-difluoroethyl)biphenyl can be approached through several modern organic chemistry methodologies. While a specific, dedicated protocol for this exact molecule is not widely published, its synthesis can be logically constructed from established methods for the preparation of (1,1-difluoroethyl)arenes and biaryl systems. The Suzuki-Miyaura coupling reaction is a prominent and versatile method for the formation of the biphenyl core.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the biaryl bond, suggesting a Suzuki-Miyaura coupling between a phenylboronic acid derivative and a halo-aromatic compound bearing the 1,1-difluoroethyl group, or vice versa.

Caption: Retrosynthetic analysis of 4-(1,1-Difluoroethyl)biphenyl.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol outlines a plausible synthesis of 4-(1,1-difluoroethyl)biphenyl based on the well-established Suzuki-Miyaura cross-coupling reaction.[1][2][3]

Step 1: Preparation of 4-Bromo-1-(1,1-difluoroethyl)benzene

The key starting material, 4-bromo-1-(1,1-difluoroethyl)benzene, can be synthesized from 4-bromoacetophenone.

Caption: Synthesis of the key aryl halide precursor.

Experimental Protocol:

-

To a solution of 4-bromoacetophenone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or (bis(2-methoxyethyl)amino)sulfur trifluoride (Deoxofluor) (typically 1.5-2.0 eq) dropwise at a low temperature (e.g., -78 °C).

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-bromo-1-(1,1-difluoroethyl)benzene.

Step 2: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling to form the biphenyl scaffold.

Experimental Protocol:

-

In a reaction vessel, combine 4-bromo-1-(1,1-difluoroethyl)benzene (1.0 eq), phenylboronic acid (1.1-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 1-5 mol%), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).

-

Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Heat the reaction mixture under an inert atmosphere to a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 4-(1,1-difluoroethyl)biphenyl.

Applications in Medicinal Chemistry and Drug Development

The introduction of a 1,1-difluoroethyl group into a molecule can have profound effects on its biological activity and pharmacokinetic profile. This is due to the unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond.

Bioisosterism

The 1,1-difluoroethyl moiety can act as a bioisostere for other functional groups, such as a methoxy or a hydroxyl group. This substitution can lead to improved metabolic stability by blocking sites of oxidative metabolism.

Modulation of Physicochemical Properties

-

Lipophilicity: The addition of fluorine atoms generally increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

pKa: The strongly electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby acidic protons, potentially affecting drug-receptor interactions.

-

Conformational Effects: The 1,1-difluoroethyl group can influence the preferred conformation of the molecule, which can be critical for binding to a biological target.

Safety and Handling

No specific safety data sheet (SDS) for 4-(1,1-difluoroethyl)biphenyl is currently available. Therefore, it is imperative to handle this compound with the utmost care, assuming it may be hazardous. The safety precautions should be based on the data available for structurally related compounds such as 4,4'-difluorobiphenyl and other fluorinated aromatic compounds.[4][5]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Inhalation, Ingestion, and Skin Contact: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not ingest. Avoid contact with skin and eyes.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Fire and Explosion Hazards:

-

Fluorinated organic compounds can produce hazardous decomposition products upon combustion, including hydrogen fluoride (HF), carbon monoxide (CO), and carbon dioxide (CO₂).

-

Use appropriate extinguishing media such as dry chemical, carbon dioxide, or foam.

Disposal:

-

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

4-(1,1-Difluoroethyl)biphenyl represents a valuable, albeit understudied, chemical entity with significant potential in the field of drug discovery. Its synthesis is achievable through established synthetic methodologies such as the Suzuki-Miyaura coupling. The strategic incorporation of the 1,1-difluoroethyl group offers a promising avenue for modulating the pharmacokinetic and pharmacodynamic properties of biphenyl-based scaffolds. As with any novel compound, careful handling and adherence to strict safety protocols are essential. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential as a building block for the next generation of therapeutics.

References

-

Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis of α,α-difluoroethyl aryl and heteroaryl ethers. (2012, August 3). PubMed. Retrieved January 19, 2026, from [Link]

-

4,4'-difluorobiphenyl - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]

-

Recent advance in the synthesis of (1,1-difluoroethyl)arenes. (n.d.). Sci-Hub. Retrieved January 19, 2026, from [Link]

- US Patent for Preparation of biphenyl compounds. (1976, November 16). Google Patents.

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). EThOS. Retrieved January 19, 2026, from [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). MDPI. Retrieved January 19, 2026, from [Link]

-

Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (2012, February 15). Google Patents.

-

4,4'-Difluoro-1,1'-biphenyl. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 4-(1,1-difluoroethyl)biphenyl in Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on understanding, predicting, and experimentally determining the solubility of 4-(1,1-difluoroethyl)biphenyl in organic solvents. Given the novelty of specific solubility data for this compound in publicly available literature, this document emphasizes the foundational principles and practical methodologies to empower researchers to conduct these assessments in their own laboratories.

Introduction: The Significance of Solubility in Drug Discovery and Development

4-(1,1-difluoroethyl)biphenyl is a fluorinated aromatic compound. Such molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine, including altered metabolic stability, lipophilicity, and binding interactions. The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability.[1] A thorough understanding of a compound's solubility profile is therefore not merely an academic exercise but a fundamental necessity for successful pharmaceutical development.

This guide will delve into the theoretical underpinnings of solubility, provide a robust experimental framework for its determination, and discuss predictive approaches for 4-(1,1-difluoroethyl)biphenyl.

Theoretical Framework: Predicting Solubility

The age-old adage of "like dissolves like" serves as a useful starting point for predicting solubility.[2] This principle suggests that substances with similar polarities are more likely to be soluble in one another. For 4-(1,1-difluoroethyl)biphenyl, a molecule with a non-polar biphenyl core and a polar difluoroethyl group, a nuanced understanding of its interaction with various solvents is required.

Physicochemical Properties of 4-(1,1-difluoroethyl)biphenyl

While specific experimental data for 4-(1,1-difluoroethyl)biphenyl is scarce, we can infer some of its properties from its structure and from related compounds like 4,4'-difluorobiphenyl.[3][4][5]

| Property | Estimated Value/Characteristic | Significance for Solubility |

| Molecular Formula | C₁₄H₁₂F₂ | Influences molecular weight and size. |

| Molecular Weight | ~218.24 g/mol | Larger molecules can be less soluble. |

| Structure | Biphenyl core with a -CH₂CF₂H substituent | The biphenyl core is non-polar and hydrophobic, while the difluoroethyl group introduces polarity. |

| Polarity | Moderately polar | Expected to have limited solubility in highly polar solvents like water and good solubility in a range of organic solvents. |

| Hydrogen Bonding | Weak acceptor capability from fluorine atoms | Unlikely to be a dominant factor in solubility compared to dipole-dipole and van der Waals interactions. |

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[6][7] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned these three parameters, placing them as a point in "Hansen space." The principle is that solutes will dissolve in solvents with similar HSP values. The "distance" (Ra) between the solute and solvent in Hansen space can be calculated, with smaller distances indicating higher solubility.

To apply this to 4-(1,1-difluoroethyl)biphenyl, one would first need to determine its HSP values, which can be done experimentally or through predictive software.

Experimental Determination of Solubility

A systematic experimental approach is the most reliable way to determine the solubility of 4-(1,1-difluoroethyl)biphenyl. The following protocol outlines a robust method for generating accurate and reproducible solubility data.

Experimental Workflow

Sources

- 1. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 2. chem.ws [chem.ws]

- 3. 4,4'-Difluoro-1,1'-biphenyl | C12H8F2 | CID 9811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. echemi.com [echemi.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(1,1-difluoroethyl)biphenyl: Melting and Boiling Point Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Fluorinated Biphenyls

The biphenyl scaffold is a privileged structure in drug discovery and functional materials. The introduction of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The 1,1-difluoroethyl group, in particular, serves as a lipophilic hydrogen bond donor and can act as a bioisostere for other functional groups. Understanding the fundamental physical properties of 4-(1,1-difluoroethyl)biphenyl, such as its melting and boiling points, is a critical first step in its development for any application. These parameters dictate purification methods (distillation, recrystallization), formulation strategies, and provide insight into the substance's purity and solid-state behavior.

Physicochemical Properties: An Expert Estimation

Direct experimental values for the melting and boiling points of 4-(1,1-difluoroethyl)biphenyl are not extensively reported. However, by analyzing structurally related compounds, we can establish a reliable estimate.

| Compound | Structure | Melting Point (°C) | Boiling Point (°C) | Rationale for Comparison |

| Biphenyl | C₁₂H₁₀ | 69.2[1] | 255[1] | The parent, non-fluorinated scaffold. |

| 4-Fluorobiphenyl | C₁₂H₉F | 72-75[2] | 310[2] | Single fluorine substitution, minimal steric change. |

| 4,4'-Difluorobiphenyl | C₁₂H₈F₂ | 88-91[3] | 254-255[3][4] | Symmetrical difluoro-substitution. |

| 4-(1,1-difluoroethyl)biphenyl | C₁₄H₁₂F₂ | Estimated: 75-85 | Estimated: 260-275 | The subject of this guide. |

Causality Behind the Estimates:

-

Melting Point: The melting point is governed by the strength of the crystal lattice, which is influenced by molecular symmetry and intermolecular forces. The parent biphenyl molecule is planar in the liquid and gas phase but twisted in the solid state. The introduction of the 1,1-difluoroethyl group at the 4-position introduces significant asymmetry compared to the highly symmetric 4,4'-difluorobiphenyl. This disruption in symmetry is expected to hinder efficient crystal packing, potentially leading to a lower melting point than 4,4'-difluorobiphenyl. However, the presence of the polar C-F bonds in the ethyl group could introduce dipole-dipole interactions that stabilize the crystal lattice to some extent, likely resulting in a melting point higher than that of the parent biphenyl.

-

Boiling Point: The boiling point is primarily determined by the strength of intermolecular forces in the liquid state, molecular weight, and molecular shape. The 1,1-difluoroethyl group increases the molecular weight and the overall polarizability of the molecule compared to biphenyl and 4,4'-difluorobiphenyl. The two fluorine atoms create a strong dipole moment. These factors lead to stronger van der Waals forces (specifically, dipole-dipole interactions and London dispersion forces), which require more energy to overcome for the substance to transition into the gaseous phase.[5] Therefore, the boiling point is predicted to be slightly higher than that of biphenyl and 4,4'-difluorobiphenyl.

The following diagram illustrates the key structural features of 4-(1,1-difluoroethyl)biphenyl influencing its physical properties.

Caption: Relationship between molecular structure and physical properties.

Experimental Protocols for Empirical Determination

Given the absence of confirmed data, experimental verification is paramount. The following protocols describe standard, reliable methods for determining the melting and boiling points of a crystalline organic solid like 4-(1,1-difluoroethyl)biphenyl.

Melting Point Determination via the Capillary Method

This method relies on heating a small sample in a capillary tube and observing the temperature range over which it melts. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[6] Impurities will depress the melting point and broaden the range.[7][8]

Workflow Diagram:

Caption: Workflow for melting point determination by capillary method.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the 4-(1,1-difluoroethyl)biphenyl sample is completely dry and has been crushed into a fine powder.

-

Loading the Capillary: Press the open end of a glass capillary tube (sealed at one end) into the powdered sample.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to compact the powder at the bottom. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[9]

-

Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to get a rough estimate.[7]

-

Precise Determination: For an accurate measurement, start with a fresh sample and heat rapidly to a temperature about 15-20°C below the estimated melting point.

-

Slow Heating Phase: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

Record the Melting Range:

-

Record the temperature (T₁) at which the first drop of liquid becomes visible.

-

Record the temperature (T₂) at which the last crystal of the solid just disappears.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow.

Boiling Point Determination via the Micro-Reflux (Capillary) Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10] For small sample quantities, the micro-reflux method is highly effective.[11]

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount (1-2 mL) of liquid 4-(1,1-difluoroethyl)biphenyl into a small test tube. If the sample is solid at room temperature, it should be gently heated until just molten.

-

Capillary Insertion: Take a standard melting point capillary tube and place it into the test tube with its open end facing down.

-

Apparatus Setup: Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. Suspend this assembly in a heating bath (e.g., a Thiele tube with mineral oil) or a heating block.[11]

-

Heating: Begin heating the bath gently. As the temperature rises, air trapped in the inverted capillary will slowly bubble out.

-

Observation: As the temperature approaches the boiling point, the rate of bubbling will increase significantly as the liquid's vapor displaces the remaining air.[12] A continuous and rapid stream of bubbles will emerge from the capillary tip.[12]

-

Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[10][11] This is the point where the external atmospheric pressure overcomes the vapor pressure of the liquid. Record this temperature.

-

Pressure Correction: Note the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent. Literature values are typically standardized to 1 atm (760 mmHg).

Conclusion

While awaiting direct empirical measurement, this guide establishes that 4-(1,1-difluoroethyl)biphenyl is expected to be a crystalline solid at room temperature with an estimated melting point of 75-85°C and a boiling point in the range of 260-275°C. These estimations are based on a rigorous analysis of structure-property relationships and data from analogous compounds. The introduction of the asymmetric and polar 1,1-difluoroethyl group is the primary determinant of its physical properties, influencing both crystal packing and intermolecular attractive forces. The detailed experimental protocols provided herein offer a clear and reliable pathway for the precise and accurate determination of these crucial physicochemical parameters, upholding the principles of scientific integrity and reproducibility.

References

-

Measuring the Melting Point - Westlab Canada. (2023, May 8). Westlab. [Link]

-

Experiment name / Determination of Boiling point Purpose. University of Technology. [Link]

-

Boiling Points - Concept. (2020, March 26). JoVE. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Melting point determination. SSERC. [Link]

-

BOILING POINT DETERMINATION. University of Calgary. [Link]

-

Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S. [Link]

-

Boiling Points - Procedure. (2020, March 26). JoVE. [Link]

-

Melting and boiling points of benzene and fluorobenzene. (2014, December 12). Chemistry Stack Exchange. [Link]

-

4,4'-Difluoro-1,1'-biphenyl. PubChem. [Link]

-

experiment (1) determination of melting points. (2021, September 19). University of Technology. [Link]

-

Boiling points of hydro- and fluoro-carbons. (2023, April 16). Chemistry Stack Exchange. [Link]

-

4,4'-difluorobiphenyl. Organic Syntheses. [Link]

-

4'-(1,1-Difluoroethyl)[1,1'-biphenyl]-2-carboxylic acid. PubChem. [Link]

-

4,4'-difluoro-1,1'-biphenyl. ChemSynthesis. [Link]

-

The effect of replacing hydrogens in linear alkanes with fluorine. Michigan State University. [Link]

-

The boiling points for the fluorinated, chlorinated and brominated... ResearchGate. [Link]

-

Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023, August 5). National Institutes of Health. [Link]

-

Why does fluoromethane have a lower boiling point than chloromethane? Reddit. [Link]

-

4-fluoro-1,1'-biphenyl. ChemSynthesis. [Link]

-

Synthesis of 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]. ResearchGate. [Link]

-

Chemical Properties of 1,1'-Biphenyl, 4,4'-difluoro- (CAS 398-23-2). Cheméo. [Link]

-

4-(1,1-Difluoroethyl)-4'-methyl-1,1'-biphenyl. PubChem. [Link]

- Preparation of biphenyl compounds.

-

Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. (2021, November 11). ACS Publications. [Link]

-

Biphenyl. Wikipedia. [Link]

-

4,4'-Biphenol. Wikipedia. [Link]

Sources

- 1. Biphenyl - Wikipedia [en.wikipedia.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. echemi.com [echemi.com]

- 5. mce502.html [sas.upenn.edu]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. westlab.com [westlab.com]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. Video: Boiling Points - Procedure [jove.com]

A Technical Guide to the Spectral Analysis of 4-(1,1-difluoroethyl)biphenyl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expected spectral data for 4-(1,1-difluoroethyl)biphenyl, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to not only present predicted spectral characteristics but also to elucidate the underlying principles and experimental considerations for its analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

4-(1,1-difluoroethyl)biphenyl belongs to the class of fluorinated biphenyls, which are of significant interest due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. A thorough understanding of its spectral signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings. This guide will delve into the predicted NMR, IR, and MS spectra of 4-(1,1-difluoroethyl)biphenyl, offering insights into the interpretation of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-(1,1-difluoroethyl)biphenyl, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-(1,1-difluoroethyl)biphenyl is expected to exhibit signals corresponding to the aromatic protons of the biphenyl core and the methyl group of the difluoroethyl substituent.

-

Aromatic Region (δ 7.2-7.8 ppm): The biphenyl moiety will give rise to a series of multiplets in this region. The protons on the unsubstituted phenyl ring will likely appear as a complex multiplet. The protons on the substituted phenyl ring will be influenced by the electron-withdrawing nature of the 1,1-difluoroethyl group, leading to a downfield shift compared to unsubstituted biphenyl.

-

Aliphatic Region (δ ~2.0 ppm): The three protons of the methyl group will appear as a triplet due to coupling with the two adjacent fluorine atoms. The expected coupling constant (³J-FH) is typically in the range of 18-25 Hz.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Aromatic Region (δ 120-150 ppm): The biphenyl carbons will resonate in this region. The carbon atom attached to the 1,1-difluoroethyl group (C4) is expected to be significantly downfield due to the deshielding effect of the substituent. The carbon atoms bearing the fluorine atoms (Cα of the ethyl group) will exhibit a triplet due to one-bond C-F coupling (¹J-CF), which is typically large (240-280 Hz).

-

Aliphatic Region (δ ~25 ppm): The methyl carbon will appear as a triplet due to two-bond C-F coupling (²J-CF), with a smaller coupling constant (20-30 Hz). The quaternary carbon of the ethyl group will appear as a triplet due to the one-bond C-F coupling.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule.[1][2][3]

-

Expected Chemical Shift (δ -90 to -110 ppm): The two fluorine atoms of the 1,1-difluoroethyl group are expected to resonate in this region. The signal will appear as a quartet due to coupling with the three protons of the adjacent methyl group (³J-HF).

Table 1: Predicted NMR Data for 4-(1,1-difluoroethyl)biphenyl

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | ~7.2-7.8 | m | - |

| ~2.0 | t | ³J-FH = 18-25 | |

| ¹³C | ~120-150 | m | - |

| ~25 | t | ²J-CF = 20-30 | |

| Cα of ethyl group | t | ¹J-CF = 240-280 | |

| ¹⁹F | ~-90 to -110 | q | ³J-HF = 18-25 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(1,1-difluoroethyl)biphenyl in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum with a spectral width of approximately 15 ppm, centered around 5 ppm.

-

Optimize the receiver gain and set the number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to approximately 250 ppm, centered around 125 ppm.

-

A sufficient number of scans and a relaxation delay of 2-5 seconds are recommended for quantitative analysis.

-

-

¹⁹F NMR Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a proton-coupled ¹⁹F spectrum.

-

Set the spectral width to approximately 200 ppm, centered around -100 ppm.

-

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-(1,1-difluoroethyl)biphenyl is expected to show characteristic absorption bands for the aromatic C-H, C=C, and C-F bonds.

-

Aromatic C-H Stretching: A group of weak to medium bands is expected in the region of 3100-3000 cm⁻¹.

-

Aromatic C=C Stretching: Several sharp bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, characteristic of the biphenyl ring system.[4][5]

-

C-F Stretching: Strong absorption bands are anticipated in the 1200-1000 cm⁻¹ region, corresponding to the C-F stretching vibrations of the difluoroethyl group.

-

Aromatic C-H Bending (Out-of-Plane): Bands in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Table 2: Predicted IR Absorption Bands for 4-(1,1-difluoroethyl)biphenyl

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Weak to Medium |

| Aromatic C=C Stretch | 1600-1450 | Variable |

| C-F Stretch | 1200-1000 | Strong |

| Aromatic C-H Bend | 900-690 | Medium to Strong |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Caption: Workflow for IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the exact mass of 4-(1,1-difluoroethyl)biphenyl.

-

Fragmentation Pattern: The fragmentation of biphenyl derivatives is often characterized by the cleavage of the bond between the two phenyl rings and the loss of substituents.[6][7][8] For 4-(1,1-difluoroethyl)biphenyl, key fragmentation pathways may include:

-

Loss of a methyl radical (•CH₃) to form a [M-15]⁺ ion.

-

Loss of a difluoromethyl radical (•CHF₂) to form a [M-51]⁺ ion.

-

Cleavage of the C-C bond between the biphenyl core and the ethyl group.

-

Fragmentation of the biphenyl core itself.

-

Table 3: Predicted Key Mass Fragments for 4-(1,1-difluoroethyl)biphenyl

| Fragment | Proposed Structure |

| [M]⁺ | Molecular Ion |

| [M-CH₃]⁺ | Loss of a methyl radical |

| [M-CHF₂]⁺ | Loss of a difluoromethyl radical |

| [C₁₂H₉]⁺ | Biphenyl cation |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe or a gas chromatograph (GC).

-

Ionization: Use Electron Ionization (EI) as the ionization method.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

-

Detection: The ions are detected, and a mass spectrum is generated, plotting ion abundance versus mass-to-charge ratio (m/z).

Caption: Workflow for MS data acquisition and analysis.

Conclusion

This technical guide provides a predictive framework for the spectral analysis of 4-(1,1-difluoroethyl)biphenyl. The expected NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers and scientists working with this compound. The interplay of these spectroscopic techniques will enable a comprehensive characterization of its chemical structure and purity, which is essential for its application in drug development and materials science.

References

-

ResearchGate. (n.d.). IR spectra of the biphenyl. Retrieved from [Link]

-

Scarborough, J. M. (1963). Infrared Spectra of Biphenyl and Several Deuterated Biphenyls. U.S. Department of Energy Office of Scientific and Technical Information. Retrieved from [Link]

- Ma, Y., et al. (2014). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Chinese Journal of Chemistry, 32(10), 1035-1040.

- Lehmler, H. J., & Vetter, W. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3(1), 5.

-

Royal Society of Chemistry. (n.d.). 13 - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FIR absorption spectrum of biphenyl and comparison with theoretical.... Retrieved from [Link]

-

ResearchGate. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]

- Burr, J. G., Scarborough, J. M., & Shudde, R. H. (1964). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry, 68(11), 3410-3416.

-

PubChem. (n.d.). 4,4'-Difluoro-1,1'-biphenyl. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Biphenyl. Retrieved from [Link]

- Ramana, D. V., & Sudha, M. S. (1993). The mass spectral fragmentation of substituted m-terphenyl and biarylderivatives. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 32(7), 773-775.

-

Royal Society of Chemistry. (n.d.). c4ob02436b1.pdf. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Retrieved from [Link]

- Wiberg, K. B., & Rablen, P. R. (1995). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 60(8), 2201-2207.

-

SpectraBase. (n.d.). 4,4'-Difluoro-1,1'-biphenyl - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,4'-Difluoro-1,1'-biphenyl - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-4'-methyl-1,1'-biphenyl. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 4-fluoro-. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 4,4'-difluoro-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 4,4'-difluoro-. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Ethyl-3,5-difluoro-4-methoxy-1,1'-biphenyl. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

MDPI. (2023). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. Infrared Spectra of Biphenyl and Several Deuterated Biphenyls (Technical Report) | OSTI.GOV [osti.gov]

- 6. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 7. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sphinxsai.com [sphinxsai.com]

1H and 13C NMR Characterization of 4-(1,1-difluoroethyl)biphenyl: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate physicochemical and biological properties.[1][2] The 4-(1,1-difluoroethyl)biphenyl scaffold is an important structural motif found in various pharmacologically active compounds and advanced materials. Accurate and unambiguous structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose. This guide provides an in-depth technical overview of the ¹H and ¹³C NMR characterization of 4-(1,1-difluoroethyl)biphenyl, offering insights into spectral interpretation and experimental considerations.

The presence of the geminal difluoroethyl group introduces distinct spectral features, primarily due to spin-spin coupling between the fluorine (¹⁹F) nuclei and both proton (¹H) and carbon (¹³C) nuclei.[3][4][5][6] Understanding these coupling interactions is crucial for the correct assignment of NMR signals and, consequently, the definitive structural confirmation of the molecule.

Principles of ¹H and ¹³C NMR for Fluorinated Compounds

The ¹⁹F nucleus possesses a spin of 1/2 and has a natural abundance of 100%, making it an excellent nucleus for NMR spectroscopy.[1][7][8] Its presence significantly influences the ¹H and ¹³C NMR spectra of 4-(1,1-difluoroethyl)biphenyl through scalar (J) coupling.

Key Concepts:

-

¹H-¹⁹F Coupling: Protons in proximity to fluorine atoms will exhibit splitting in the ¹H NMR spectrum. The magnitude of the coupling constant (JHF) is dependent on the number of bonds separating the interacting nuclei. Geminal (²JHF) and vicinal (³JHF) couplings are typically the largest and most informative.[4]

-

¹³C-¹⁹F Coupling: Similarly, carbon atoms near fluorine atoms will show splitting in the ¹³C NMR spectrum. One-bond couplings (¹JCF) are particularly large, while two-bond (²JCF) and three-bond (³JCF) couplings are also commonly observed.[9][10]

-

Chemical Shifts: The high electronegativity of fluorine influences the electron density of neighboring atoms, causing shifts in their resonance frequencies.[11][12]

Below is a diagram illustrating the key through-bond coupling interactions in 4-(1,1-difluoroethyl)biphenyl.

Caption: Key J-coupling interactions in 4-(1,1-difluoroethyl)biphenyl.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-(1,1-difluoroethyl)biphenyl is expected to show distinct signals for the aromatic protons and the methyl protons of the difluoroethyl group.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | ~7.65 | d | JHH ≈ 8.0 |

| H-3', H-5' | ~7.45 | t | JHH ≈ 7.5 |

| H-4' | ~7.38 | t | JHH ≈ 7.3 |

| H-2, H-6 | ~7.60 | d | JHH ≈ 8.2 |

| H-3, H-5 | ~7.50 | d | JHH ≈ 8.2 |

| -CH₃ | ~2.05 | t | ³JHF ≈ 18-20 |

Rationale behind assignments and multiplicities:

-

Aromatic Protons: The biphenyl system gives rise to a series of doublets and triplets in the aromatic region (typically 7.3-7.7 ppm). The protons on the unsubstituted phenyl ring (H-2', H-3', H-4', H-5', H-6') will exhibit standard ortho, meta, and para couplings. The protons on the substituted ring (H-2, H-3, H-5, H-6) will appear as two doublets due to symmetry, characteristic of a 1,4-disubstituted benzene ring.[13][14]

-

Methyl Protons (-CH₃): The most characteristic signal is the methyl group of the 1,1-difluoroethyl moiety. These three equivalent protons are coupled to the two adjacent fluorine atoms, resulting in a triplet due to n+1 rule (where n=2 for the two fluorine atoms). The ³JHF coupling constant is expected to be in the range of 18-20 Hz.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton, with the carbon atoms coupled to fluorine exhibiting characteristic splitting patterns.

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-1' | ~140.0 | s | - |

| C-2', C-6' | ~127.0 | s | - |

| C-3', C-5' | ~129.0 | s | - |

| C-4' | ~128.0 | s | - |

| C-1 | ~145.0 | t | ⁴JCF ≈ 1-3 |

| C-2, C-6 | ~128.5 | s | - |

| C-3, C-5 | ~126.0 | t | ⁵JCF ≈ 1-2 |

| C-4 | ~138.0 | t | ³JCF ≈ 5-7 |

| -C(F₂) - | ~120.0 | t | ¹JCF ≈ 240-250 |

| -CH₃ | ~25.0 | t | ²JCF ≈ 25-30 |

Causality of Spectral Features:

-

Quaternary Carbons: The carbon directly bonded to the two fluorine atoms (-C(F₂)-) will appear as a triplet due to the large one-bond ¹JCF coupling, typically around 240-250 Hz.[9][10][15] The ipso-carbon of the biphenyl system attached to the difluoroethyl group (C-4) will also show a smaller triplet due to a three-bond coupling (³JCF).

-

Methyl Carbon (-CH₃): The methyl carbon will be split into a triplet by the two geminal fluorine atoms, with a ²JCF coupling constant of approximately 25-30 Hz.

-

Aromatic Carbons: The remaining aromatic carbons will appear as singlets, although very small long-range C-F couplings may sometimes be observed. The chemical shifts are influenced by the electron-withdrawing nature of the difluoroethyl group.[11]

Experimental Protocol: NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 4-(1,1-difluoroethyl)biphenyl, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Ensure the solvent is of high purity to avoid extraneous signals.[16]

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Spectrometer Setup and Data Acquisition

The following diagram outlines the general workflow for NMR data acquisition.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz or higher is recommended for better spectral dispersion.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient.

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A higher number of scans (e.g., 128-1024) is required due to the lower natural abundance of ¹³C.

Advanced NMR Experiments

For unambiguous assignment, especially in more complex analogues, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, which is useful for assigning protons within the same spin system (e.g., the aromatic rings).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C nuclei over two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the difluoroethyl group and the biphenyl system.[17]

-

¹⁹F-¹H HETCOR (Heteronuclear Correlation): Directly correlates ¹⁹F and ¹H nuclei, providing clear evidence of H-F couplings.

Conclusion

The ¹H and ¹³C NMR characterization of 4-(1,1-difluoroethyl)biphenyl provides a wealth of structural information. The key to accurate interpretation lies in the understanding of the influence of the fluorine atoms on the chemical shifts and, most importantly, the characteristic splitting patterns arising from ¹H-¹⁹F and ¹³C-¹⁹F spin-spin coupling. By employing a systematic approach to spectral analysis, supported by appropriate experimental protocols and, when necessary, advanced 2D NMR techniques, researchers can confidently elucidate and confirm the structure of this important fluorinated scaffold.

References

-

National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

-

National Institutes of Health (NIH). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Available at: [Link]

-

Schaefer, T., et al. (1983). Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry, 61(12), 2779-2785. Available at: [Link]

-

Facey, G. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. Available at: [Link]

-

University of Southampton. Multinuclear and Fluorine NMR Spectroscopy. Southampton Chemistry Analytical Solutions. Available at: [Link]

-

American Chemical Society (ACS) Publications. Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. Available at: [Link]

-

Royal Society of Chemistry (RSC) Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. Available at: [Link]

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Available at: [Link]

-

ResearchGate. An Overview of Fluorine NMR. Available at: [Link]

-

Royal Society of Chemistry (RSC) Publishing. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

ACD/Labs. How do I know if my unknown contains a fluorine atom(s)? … Part 2. Available at: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

DOI. Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. Available at: [Link]

-

ResearchGate. Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Available at: [Link]

-

IMSERC. NMR Periodic Table: Fluorine NMR. Available at: [Link]

-

American Chemical Society (ACS) Publications. The Proton Magnetic Resonance Spectra and Rotational Barriers of 4,4′-Disubstituted Biphenyls. Journal of the American Chemical Society. Available at: [Link]

-

DOI. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Available at: [Link]

-

American Chemical Society (ACS) Publications. The Proton Magnetic Resonance Spectra and Rotational Barriers of 4,4′-Disubstituted Biphenyls. Available at: [Link]

-

The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Available at: [Link]

-

ResearchGate. 1H NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. Available at: [Link]

-

Modgraph. Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Available at: [Link]

-

National Institutes of Health (NIH). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Available at: [Link]

-

University of Regensburg. Chemical shifts. Available at: [Link]

-

The Royal Society of Chemistry. New Journal of Chemistry Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. Available at: [Link]

-

The Royal Society of Chemistry. c4ob02436b1.pdf. Available at: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0238460). Available at: [Link]

-

SpectraBase. 4,4'-Difluoro-1,1'-biphenyl - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Monash University. Synthesis and characterization of poly[[l,1′-biphenyl]-4,4′-diyl[2,2,2-trifluoro-l-(trifluoromethyl) ethylidene]]. Available at: [Link]

-

American Chemical Society (ACS) Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

SpectraBase. 2,2-Difluoroethanol - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

-

PubChem. 4-Ethyl-2-fluoro-1,1'-biphenyl. Available at: [Link]

-

PubChem. 4,4'-Difluoro-1,1'-biphenyl. Available at: [Link]

-

American Chemical Society (ACS) Publications. Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 3. Multinuclear and Fluorine NMR Spectroscopy | Southampton Chemistry Analytical Solutions | University of Southampton [southampton.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. NMR Periodic Table: Fluorine NMR [imserc.northwestern.edu]

- 9. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. acdlabs.com [acdlabs.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. scs.illinois.edu [scs.illinois.edu]

- 17. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Key Fluorinated Motif: A Technical Guide to the First Plausible Synthesis of 4-(1,1-Difluoroethyl)biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,1-Difluoroethyl Group in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the 1,1-difluoroethyl group stands out for its unique ability to serve as a bioisostere for commonly found functionalities such as the methoxy or hydroxyl group. Its introduction can lead to enhanced metabolic stability, improved binding affinity, and favorable alterations in lipophilicity and pKa, all of which are critical parameters in drug design and development. The biphenyl scaffold, a privileged structure in numerous biologically active compounds, when functionalized with the 1,1-difluoroethyl group, gives rise to a molecule of significant interest for the development of novel therapeutics across various disease areas. This guide provides an in-depth exploration of the first plausible and logical synthetic route to 4-(1,1-difluoroethyl)biphenyl, a foundational molecule in this class.

The Inaugural Synthesis: A Two-Step Approach from Biphenyl

While a singular, formally documented "discovery" paper for 4-(1,1-difluoroethyl)biphenyl is not readily apparent in the chemical literature, a logical and well-established synthetic pathway can be constructed based on fundamental organic transformations. This inaugural synthesis is best conceptualized as a two-step process: the Friedel-Crafts acylation of biphenyl to form 4-acetylbiphenyl, followed by the deoxofluorination of the resulting ketone to install the 1,1-difluoroethyl moiety. This approach is both efficient and relies on well-understood and robust chemical reactions.

Part 1: Synthesis of the Precursor, 4-Acetylbiphenyl

The first critical step is the synthesis of 4-acetylbiphenyl. The Friedel-Crafts acylation reaction is the most direct method for this transformation, where biphenyl is reacted with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[1]

Experimental Protocol: Friedel-Crafts Acylation of Biphenyl

-

To a stirred solution of biphenyl (1.0 equivalent) in a suitable solvent such as dichloromethane or carbon disulfide, add a Lewis acid catalyst, for example, anhydrous aluminum chloride (AlCl₃, 1.1 equivalents), at 0 °C.

-

Slowly add acetyl chloride (1.05 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-